molecular formula C13H11ClF2N2O B2476113 (4-Chlorophenyl)-[6-(difluoromethoxy)pyridin-3-yl]methanamine CAS No. 2248371-83-5

(4-Chlorophenyl)-[6-(difluoromethoxy)pyridin-3-yl]methanamine

Cat. No.: B2476113
CAS No.: 2248371-83-5
M. Wt: 284.69
InChI Key: WXIUSTRZTSMGNF-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)-[6-(difluoromethoxy)pyridin-3-yl]methanamine is a chemical compound with the molecular formula C13H11ClF2N2O It is known for its unique structure, which includes a chlorophenyl group and a difluoromethoxy-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)-[6-(difluoromethoxy)pyridin-3-yl]methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring:

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Formation of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)-[6-(difluoromethoxy)pyridin-3-yl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like sodium hydride (NaH) or halogenating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

(4-Chlorophenyl)-[6-(difluoromethoxy)pyridin-3-yl]methanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)-[6-(difluoromethoxy)pyridin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-(Difluoromethoxy)pyridin-3-amine: This compound shares the difluoromethoxy-pyridine structure but lacks the chlorophenyl group.

    3-Methoxyphenylboronic acid: Although structurally different, it is used in similar types of chemical reactions and applications.

Uniqueness

(4-Chlorophenyl)-[6-(difluoromethoxy)pyridin-3-yl]methanamine is unique due to the presence of both the chlorophenyl and difluoromethoxy-pyridine groups, which confer specific reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Biological Activity

(4-Chlorophenyl)-[6-(difluoromethoxy)pyridin-3-yl]methanamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be described by its IUPAC name and chemical formula:

  • IUPAC Name : this compound
  • Chemical Formula : C12_{12}H11_{11}ClF2_2N2_2O

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit:

  • Antimicrobial Activity : Preliminary studies suggest that this compound shows efficacy against certain bacterial strains, particularly those associated with mycobacterial infections. It has been noted for its potential application in treating diseases caused by pathogenic mycobacteria, such as tuberculosis .
  • Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

  • Antimycobacterial Activity : A patent describes the synthesis of various pyridine derivatives, including this compound, highlighting their use as potential treatments for diseases caused by mycobacteria . In vitro studies demonstrated significant inhibition of mycobacterial growth.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds have shown that modifications to the pyridine ring can enhance biological activity. The presence of a difluoromethoxy group appears to contribute positively to the compound's potency against bacterial strains .
  • Synergistic Effects : Research has indicated that combining this compound with other antimicrobial agents may yield synergistic effects, enhancing overall efficacy against resistant bacterial strains .

Data Table: Biological Activity Overview

Biological ActivityEffectivenessReference
AntimicrobialSignificant against mycobacteria
Anti-inflammatoryPotentially effective
Synergistic effectsEnhanced efficacy with other agents

Properties

IUPAC Name

(4-chlorophenyl)-[6-(difluoromethoxy)pyridin-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClF2N2O/c14-10-4-1-8(2-5-10)12(17)9-3-6-11(18-7-9)19-13(15)16/h1-7,12-13H,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXIUSTRZTSMGNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CN=C(C=C2)OC(F)F)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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